Calcium salicylate

Pharmaceutical formulation Solubility profiling Controlled release design

Calcium salicylate (CAS 824-35-1) is the non-acetylated salicylate for sustained-release drug delivery and calcium-dependent pharmacology research. Its 27 g/L solubility—41-fold lower than sodium salicylate—enables gradual dissolution in matrix tablets and osmotic pump systems over 8–24 h dosing intervals. Unlike aspirin, it reversibly inhibits COX enzymes without irreversible platelet acetylation, eliminating prolonged bleeding risk. The calcium cation imparts a 1.6-fold higher stability constant (logK ≈ 4.65), supporting studies of mitochondrial calcium flux and intracellular signaling. Choose calcium salicylate for predictable release kinetics and mechanistic distinction from acetylated salicylates.

Molecular Formula C14H10CaO6
Molecular Weight 314.30 g/mol
CAS No. 824-35-1
Cat. No. B213194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium salicylate
CAS824-35-1
SynonymsCa(C7H5O3)2.2H2O, Calcium bis(2-hydroxybenzoato dihydrate)
Molecular FormulaC14H10CaO6
Molecular Weight314.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ca+2]
InChIInChI=1S/2C7H6O3.Ca/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2
InChIKeyVBIGULIJWJPALH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes500 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Salicylate (CAS 824-35-1): Chemical Identity and Comparative Profile for Informed Procurement


Calcium salicylate (CAS 824-35-1) is the calcium salt of salicylic acid, consisting of a calcium cation complexed with two salicylate anions (C14H10CaO6, molecular weight 314.30 g/mol) [1]. As a member of the non-acetylated salicylate class, this compound functions as an analgesic and anti-inflammatory agent [2]. Unlike aspirin (acetylsalicylic acid), which contains an acetyl group capable of irreversibly inhibiting cyclooxygenase (COX) enzymes, calcium salicylate lacks this acetyl moiety and exhibits reversible COX inhibition [2]. This structural distinction fundamentally differentiates its pharmacological and physicochemical profile from acetylated salicylates and informs its specific procurement applications.

Why Calcium Salicylate (824-35-1) Cannot Be Interchanged with Sodium, Magnesium, or Choline Salicylates


Within the salicylate class, cation selection critically determines both physicochemical behavior and biological interaction. Sodium salicylate exhibits extreme aqueous solubility (>1000 g/L), which facilitates rapid absorption but also accelerates renal clearance, potentially limiting sustained therapeutic concentrations [1]. Magnesium and choline salicylates, while offering improved gastrointestinal tolerability over aspirin, do not exhibit the same degree of calcium ion binding as calcium salicylate [2]. This specific calcium chelation property of calcium salicylate alters its distribution kinetics and may influence calcium-dependent cellular signaling pathways distinct from other salicylate salts [2]. Therefore, substituting calcium salicylate with another salicylate salt without accounting for these differences can yield unpredictable outcomes in formulation stability, bioavailability, and pharmacodynamic effects.

Quantitative Differentiation: Evidence-Based Comparison of Calcium Salicylate vs. Sodium Salicylate and Acetylsalicylic Acid


Aqueous Solubility: Calcium Salicylate Exhibits 41-Fold Lower Solubility than Sodium Salicylate

Calcium salicylate demonstrates a solubility of 27 g/L in aqueous solution, which is substantially lower than the extreme solubility of sodium salicylate, measured at 1110 g/L under comparable conditions [1]. This 41-fold difference in solubility arises from the divalent calcium cation forming a less soluble salt compared to the monovalent sodium salt. The moderate solubility of calcium salicylate confers advantages in controlled-release formulations where burst release must be minimized and sustained drug delivery is desired [1].

Pharmaceutical formulation Solubility profiling Controlled release design

Intestinal Absorption Rate: Calcium Salicylate Absorbs Faster Than Acetylsalicylic Acid

Calcium salicylate is absorbed from the intestine at a faster rate than acetylsalicylic acid (aspirin) [1]. This comparative absorption study establishes that non-acetylated salicylate salts, including calcium salicylate, achieve more rapid intestinal uptake than their acetylated counterpart. The faster absorption profile may translate to a quicker onset of systemic salicylate levels following oral administration [1].

Pharmacokinetics Drug absorption Bioavailability

Serum Calcium Binding Capacity: Salicylate Exhibits 1.6-Fold Higher LogK than Aspirin

The calcium-salicylate complex demonstrates a stability constant (logK) of approximately 4.65, which is 1.6-fold higher than the calcium-aspirin complex (logK = 2.95) [1]. This substantially stronger binding affinity indicates that calcium salicylate may more effectively modulate serum ionized calcium concentrations than aspirin. The higher logK value suggests that calcium salicylate, once dissociated to release free salicylate anion, can form thermodynamically more stable complexes with circulating calcium ions [1].

Calcium chelation Pharmacodynamics Metal-ligand interaction

Acute Dermal Toxicity: Comparable Low-Toxicity Profile Across Salicylate Salts

Calcium salicylate falls within a class of salicylate salts that demonstrate low acute dermal toxicity, with LD50 values exceeding 2 g/kg in rats [1]. This safety assessment, which evaluated 16 salicylate compounds including calcium salicylate, sodium salicylate, and magnesium salicylate, found that little acute toxicity via the dermal route is observed across the salicylate class [1]. The absence of the acetyl group in calcium salicylate further distinguishes it from aspirin regarding gastrointestinal toxicity potential, though direct quantitative ulcerogenicity data for calcium salicylate versus aspirin are limited [1].

Safety assessment Toxicology Risk evaluation

Recommended Application Scenarios for Calcium Salicylate (824-35-1) Based on Differential Evidence


Controlled-Release Pharmaceutical Formulations Requiring Moderate Aqueous Solubility

Calcium salicylate’s solubility of 27 g/L—41-fold lower than sodium salicylate’s 1110 g/L—makes it the preferred salicylate salt for sustained-release or modified-release oral dosage forms [1]. In matrix tablets, osmotic pump systems, or reservoir-type delivery devices, excessively soluble salts like sodium salicylate would produce rapid burst release and premature drug depletion. Calcium salicylate provides a more gradual dissolution profile, enabling extended salicylate delivery over 8-24 hour dosing intervals [1]. Procurement for controlled-release formulation development should prioritize calcium salicylate over highly soluble sodium salicylate.

Research Investigating Salicylate-Calcium Ion Interactions and Calcium-Dependent Signaling

The 1.6-fold higher calcium binding stability constant (logK ≈ 4.65) of salicylate compared to aspirin (logK = 2.95) positions calcium salicylate as a unique research tool for studying calcium-dependent cellular processes [1]. Applications include investigation of mitochondrial calcium flux, salicylate-mediated modulation of intracellular calcium signaling, or calcium-chelation effects on enzyme activity [1]. Researchers studying the intersection of salicylate pharmacology and calcium homeostasis should select calcium salicylate rather than sodium salicylate, as the latter does not provide the same degree of calcium-ligand interaction.

Non-Acetylated Salicylate Applications Requiring Platelet-Sparing Anti-Inflammatory Activity

Unlike aspirin, calcium salicylate lacks the acetyl group responsible for irreversible COX-1 acetylation and permanent platelet inhibition [1]. This structural difference means calcium salicylate exerts reversible COX inhibition and does not produce the prolonged bleeding time associated with aspirin [1]. For research applications requiring salicylate anti-inflammatory activity without confounding antiplatelet effects, or for formulations targeting populations where aspirin-induced bleeding risk is contraindicated, calcium salicylate offers a mechanistically distinct alternative. Procurement for these applications should exclude acetylated salicylates in favor of non-acetylated salts like calcium salicylate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calcium salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.